

# Efficacy and Safety Outcomes: Reduced-Dose vs. Full-Dose Apixaban

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## Compound Focus: Apixaban

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Outcome Measure	Reduced-Dose Apixaban (2.5 mg bid)	Full-Dose Apixaban (5 mg bid)	Statistical Result
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| **Primary Efficacy: Recurrent VTE** [1] [2] [3] | 18/866 patients (2.1%) | 24/900 patients (2.8%) | **aSHaR 0.76; 95% CI, 0.41-1.41** P=0.001 for noninferiority || **Key Safety: Clinically Relevant Bleeding** [1] [2] [3] | 102/866 patients (12.1%) | 136/900 patients (15.6%) | **aSHaR 0.75; 95% CI, 0.58-0.97** P=0.03 for superiority || ♦ Major Bleeding [1] [3] | 2.9% | 4.3% | Not reported || ♦ Clinically Relevant Non-Major Bleeding [1] [3] | 10.0% | 12.3% | Not reported || **All-Cause Mortality** [1] [4] [2] | 17.7% | 19.6% | Adjusted HaR 0.96; 95% CI, 0.86-1.06 |

(aSHaR: adjusted subhazard ratio; CI: confidence interval; HaR: hazard ratio)

## API-CAT Trial Experimental Protocol

The data in the table above comes from the **API-CAT (APIxaban Cancer-Associated Thrombosis)** study, a phase 3, randomized, double-blind clinical trial published in 2025 [1] [5] [6]. Here are the key methodological details.

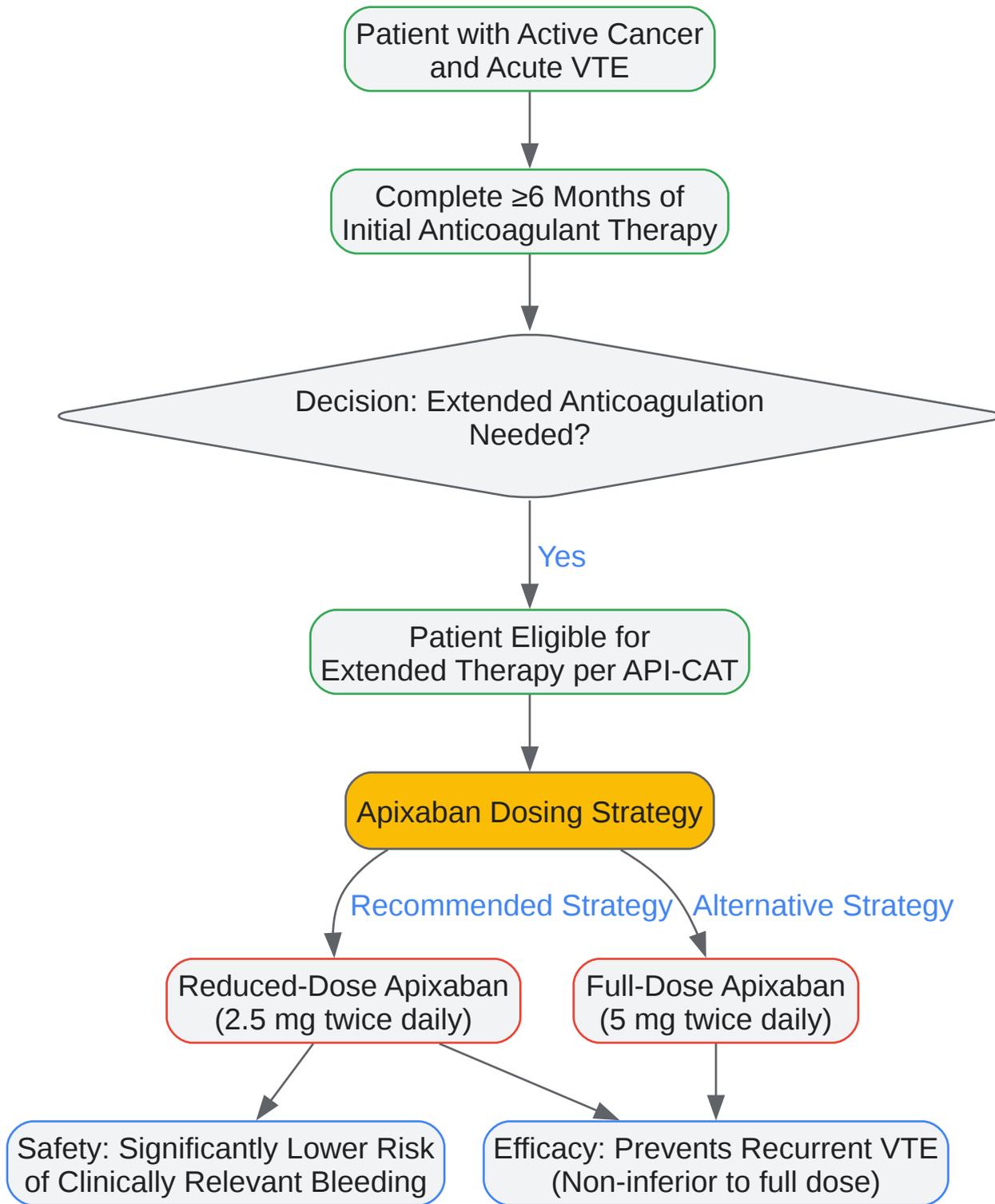
- **Trial Objective and Design:** The API-CAT trial was an **international, double-blind, noninferiority trial** with blinded central outcome adjudication [1]. Its primary goal was to determine if a reduced

dose of **apixaban** was noninferior to the full dose for extended VTE prevention in active cancer patients [6].

- **Patient Population:** The trial enrolled **1,766 patients** with active cancer (defined as cancer diagnosed within 6 months, metastatic disease, or ongoing anticancer therapy) who had symptomatic or incidental proximal deep-vein thrombosis or pulmonary embolism. A key criterion was that all participants had **successfully completed at least 6 months of initial anticoagulant therapy** [1] [5] [2]. The median time from the index VTE event to randomization was 8.0 months [1].
- **Intervention and Comparator:** Patients were randomly assigned in a 1:1 ratio to receive either:
  - **Intervention: Apixaban** 2.5 mg twice daily [1] [2]
  - **Comparator: Apixaban** 5 mg twice daily [1] [2] The treatment duration was 12 months [1].
- **Outcome Adjudication:** An independent committee, blinded to the treatment assignment, centrally reviewed and adjudicated all suspected outcome events (deaths, VTE recurrences, bleeding episodes) to ensure objectivity [1] [2].
- **Statistical Analysis:** The primary efficacy outcome was assessed for **noninferiority** with a prespecified margin of 2.00 for the upper boundary of the 95% confidence interval of the subhazard ratio. The key safety outcome was tested for **superiority** [1] [2].

## Clinical Workflow and Decision Pathway

The API-CAT trial provides a clear evidence-based pathway for managing long-term anticoagulation in cancer patients, which can be visualized as follows:



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## Interpretation and Context for Professionals

- **Broader Evidence Context:** A 2025 meta-analysis that included API-CAT and other trials concluded that reduced-dose DOACs are generally **as effective as full-dose regimens** for preventing recurrent VTE during extended treatment and are consistently associated with a **significantly lower risk of bleeding complications**. This benefit was observed in both cancer-associated and general VTE populations [7] [8].
- **Clinical Implications:** The API-CAT trial provides high-level evidence that can directly inform clinical practice and guidelines. For patients with active cancer who require extended anticoagulation beyond the initial 6 months, **reduced-dose apixaban (2.5 mg twice daily) presents an optimal balance of efficacy and safety** [1] [4]. This strategy effectively prevents recurrent blood clots while meaningfully reducing the burden of bleeding, a major concern in this vulnerable population.
- **Trial Limitations:** The investigators noted that the study does not guide treatment beyond the 12-month extended period. Furthermore, because the trial excluded patients with brain tumors, the results may not be generalizable to that subgroup [4].

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